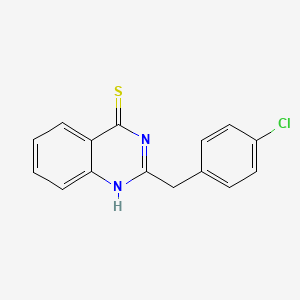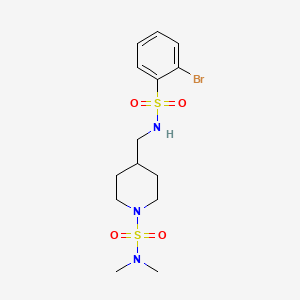
N-(2-(3-chlorophenyl)-2-methoxypropyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, benzofuran-2-carboxamide derivatives, has been reported in the literature . These compounds were synthesized and evaluated for anti-plant pathogenic fungal activity . The synthesis involved the use of various reagents and was carried out under specific conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR spectra . For example, the 1H-NMR of N-(3-chlorophenyl)benzofuran-2-carboxamide was recorded in deuterochloroform solution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of N-(3-Chlorophenyl)-1-benzofuran-2-carboxamide is C15H10ClNO2, with an average mass of 271.698 Da and a monoisotopic mass of 271.040009 Da .Applications De Recherche Scientifique
Chemical Properties and Use in UV Filters
Benzophenones are organic compounds extensively used in various applications, including chemical ultraviolet (UV) filters, fragrance enhancers, and photo-initiators. Benzophenone-4, a specific type of benzophenone, is prevalent in sunscreens, toiletries, and cosmetics to prevent photodegradation and prolong product shelf life. It is noteworthy for its frequent occurrence as a patch test positive photochemical, indicating its widespread use and potential for allergic reactions (Caruana, McPherson, & Cooper, 2011).
Role in Orexin Receptor Antagonism
A compound closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)benzofuran-2-carboxamide, SB-649868, acts as a novel orexin 1 and 2 receptor antagonist and is being explored for treating insomnia. The detailed study of its disposition in humans highlights its primary elimination via feces and minor urinary excretion, with its metabolism primarily involving oxidation of the benzofuran ring. This research offers insights into the metabolism and potential therapeutic applications of similar benzofuran derivatives (Renzulli et al., 2011).
Diagnostic Use in Medical Imaging
Compounds structurally related to this compound have been utilized in medical diagnostic imaging. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has shown potential in visualizing primary breast tumors in humans. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells, indicating a diagnostic use for similar compounds (Caveliers et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-19(23-2,14-7-5-8-15(20)11-14)12-21-18(22)17-10-13-6-3-4-9-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCXUIZFNDKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)



![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)



![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
